

Spectroscopic Profile of 5-Fluorobenzofuran-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-fluorobenzofuran-2-carboxylic Acid

Cat. No.: B182059

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzofuran-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the benzofuran scaffold can profoundly influence the molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in synthetic pathways. This technical guide provides a detailed overview of the spectroscopic data for **5-fluorobenzofuran-2-carboxylic acid**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **5-fluorobenzofuran-2-carboxylic acid**. While experimental Infrared (IR) data is available, the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data presented are predicted values based on established spectroscopic principles and data from structurally similar compounds, as experimental spectra are not readily available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~13.0	Singlet	COOH
~7.8	Doublet of doublets	H-4
~7.5	Doublet	H-7
~7.3	Triplet of doublets	H-6
~7.2	Singlet	H-3

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~162	C=O (Carboxylic Acid)
~159 (d, $^1\text{JCF} \approx 240$ Hz)	C-5
~155	C-7a
~145	C-2
~128 (d, $^3\text{JCF} \approx 9$ Hz)	C-7
~122 (d, $^4\text{JCF} \approx 3$ Hz)	C-3a
~115 (d, $^2\text{JCF} \approx 25$ Hz)	C-6
~112	C-3
~108 (d, $^2\text{JCF} \approx 27$ Hz)	C-4

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

The IR spectrum of **5-fluorobenzofuran-2-carboxylic acid** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-2500	Broad	O-H stretch (Carboxylic acid dimer)
1680-1710	Strong	C=O stretch (Carboxylic acid)
1600, 1480, 1450	Medium	C=C stretch (Aromatic)
~1250	Strong	C-O stretch (Carboxylic acid)
~1200	Strong	C-F stretch
~1100	Medium	C-O-C stretch (Furan ring)

Mass Spectrometry (MS)

The predicted mass spectrum of **5-fluorobenzofuran-2-carboxylic acid** under electron ionization (EI) would be expected to show the following significant fragments.

m/z	Predicted Relative Intensity	Assignment
180	High	[M] ⁺ (Molecular ion)
163	Medium	[M - OH] ⁺
135	High	[M - COOH] ⁺
107	Medium	[C ₇ H ₄ F] ⁺

Experimental Protocols

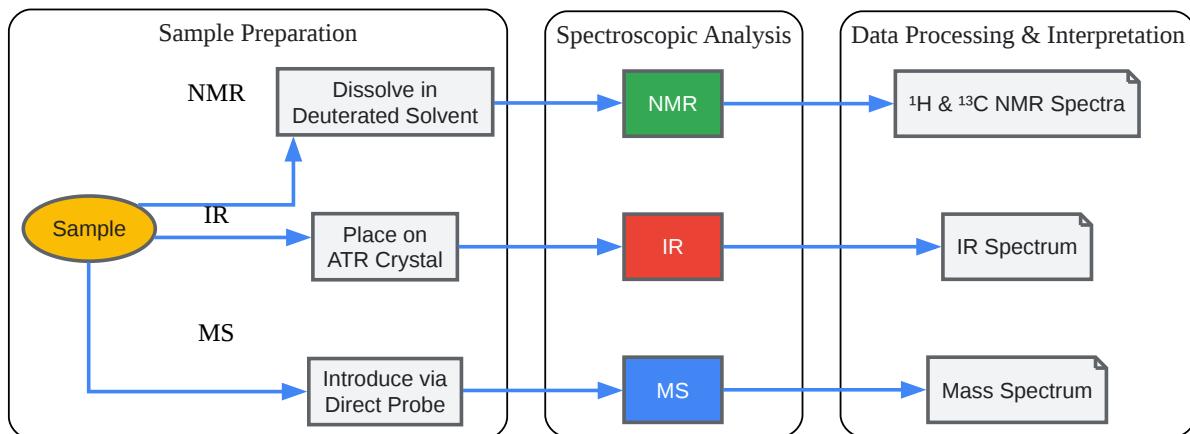
The following are detailed methodologies for the key spectroscopic analyses of **5-fluorobenzofuran-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Approximately 10-20 mg of **5-fluorobenzofuran-2-carboxylic acid** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
- Data Acquisition:
 - For ¹H NMR, the spectral width is typically set to 16 ppm, with a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.
 - For ¹³C NMR, a wider spectral width (e.g., 240 ppm) is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is applied to simplify the spectrum.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid **5-fluorobenzofuran-2-carboxylic acid** is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.


- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is often presented in terms of transmittance.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

- Sample Introduction: A small amount of **5-fluorobenzofuran-2-carboxylic acid** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
- Ionization: In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-fluorobenzofuran-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Fluorobenzofuran-2-carboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182059#spectroscopic-data-of-5-fluorobenzofuran-2-carboxylic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com